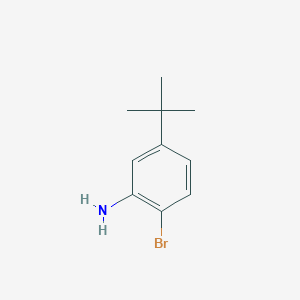

2-Bromo-5-(tert-butyl)aniline

Overview

Description

2-Bromo-5-(tert-butyl)aniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that aniline derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

2-Bromo-5-(tert-butyl)aniline is a sterically hindered aniline . It can participate in various chemical reactions, such as the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide using a palladium catalyst .

Biochemical Pathways

It’s known that aniline derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant, indicating it can cross the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

Aniline derivatives can have a wide range of effects depending on their specific targets and the biochemical pathways they influence .

Biochemical Analysis

Biochemical Properties

It is known that aniline derivatives can participate in various biochemical reactions

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biological Activity

2-Bromo-5-(tert-butyl)aniline (CAS No. 58164-14-0) is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a tert-butyl group attached to an aniline framework. This compound has garnered attention in pharmacological research due to its interactions with various biological systems, particularly its role as an inhibitor of cytochrome P450 enzymes.

- Molecular Formula : C₁₀H₁₄BrN

- Molecular Weight : 228.13 g/mol

- Structural Features : The compound features a bromine substituent at the 2-position and a tert-butyl group at the 5-position of the aniline structure, which influences its reactivity and biological properties.

Cytochrome P450 Inhibition

Research has demonstrated that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably:

- CYP1A2

- CYP2C9

- CYP2D6

These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions. The inhibition of these enzymes suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic settings .

Pharmacological Implications

The inhibition of cytochrome P450 enzymes by this compound may affect the metabolism of co-administered drugs, potentially leading to increased toxicity or decreased efficacy. Understanding these interactions is essential for evaluating the safety profile of this compound in medicinal applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Similarity Index |

|---|---|---|---|

| 2-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 2; tert-butyl at 4 | 0.92 |

| 2,6-Dibromo-4-(tert-butyl)aniline | C₁₀H₁₄Br₂N | Two bromine substituents; tert-butyl at 4 | 0.85 |

| 3-Bromo-4-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 3; tert-butyl at 4 | 0.83 |

| 4-Bromo-3-(tert-butyl)aniline | C₁₀H₁₄BrN | Bromine at position 4; tert-butyl at 3 | 0.81 |

The unique placement of the bromine atom and tert-butyl group significantly influences the biological activity and reactivity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Laboratory experiments have shown that concentrations of this compound effectively inhibit the activity of CYP enzymes in human liver microsomes, indicating its potential impact on drug metabolism.

- Toxicological Assessments : Toxicity studies suggest that while the compound exhibits inhibitory effects on cytochrome P450 enzymes, it also demonstrates a low level of acute toxicity, making it a candidate for further pharmacological exploration .

- Mechanistic Insights : Detailed mechanistic studies are required to elucidate how structural modifications affect enzyme inhibition. For instance, variations in substituents on the aniline ring could lead to different inhibitory profiles against various CYP isoforms .

Properties

IUPAC Name |

2-bromo-5-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHJEGCTVQZAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679225 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58164-14-0 | |

| Record name | 2-Bromo-5-tert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.